Iodoacetyl-PEG8-biotin
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Overview
Description
Iodoacetyl-PEG8-biotin is a polyethylene glycol (PEG)-based compound used primarily as a PROTAC (PROteolysis TArgeting Chimera) linker. It is a versatile reagent in biotinylation, which involves attaching biotin to proteins and other molecules. This compound is particularly useful in the synthesis of PROTACs, which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of organic solvents such as dimethylformamide (DMF) and is carried out under controlled conditions to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of Iodoacetyl-PEG8-biotin involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography to achieve high purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Iodoacetyl-PEG8-biotin primarily undergoes nucleophilic substitution reactions. The iodoacetyl group reacts with sulfhydryl (-SH) groups present in proteins or peptides, forming stable thioether bonds. This reaction is highly specific and occurs rapidly under alkaline conditions (pH 7.5-8.5) .
Common Reagents and Conditions
Reagents: Common reagents include sulfhydryl-containing compounds, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in aqueous buffers, such as Tris or borate buffer, at a pH range of 7.5 to 8.5.
Major Products
The major product of the reaction between this compound and a sulfhydryl-containing molecule is a biotinylated molecule with a stable thioether bond. This biotinylated product can then be used in various biochemical assays and applications .
Scientific Research Applications
Iodoacetyl-PEG8-biotin has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are small molecules designed to degrade specific proteins.
Biology: Employed in biotinylation techniques to label proteins, facilitating their detection and purification.
Medicine: Utilized in the development of targeted therapies, particularly in cancer research, where PROTACs are used to degrade oncogenic proteins.
Industry: Applied in the production of diagnostic reagents and tools for biochemical research
Mechanism of Action
The mechanism of action of Iodoacetyl-PEG8-biotin involves the formation of a stable thioether bond between the iodoacetyl group and a sulfhydryl group on the target molecule. This biotinylation process allows the modified molecule to interact with avidin or streptavidin, which are commonly used in various biochemical assays. In the context of PROTACs, the compound serves as a linker that brings the target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Iodoacetyl-PEG2-biotin: Similar to Iodoacetyl-PEG8-biotin but with a shorter PEG spacer arm, resulting in different solubility and reactivity characteristics.
Iodoacetyl-LC-biotin: Another variant with a different spacer arm length and solubility profile.
Uniqueness
This compound is unique due to its longer PEG spacer arm, which imparts higher water solubility and reduces steric hindrance in biotinylation reactions. This makes it particularly useful in applications where solubility and reduced aggregation of biotinylated molecules are critical .
Properties
Molecular Formula |
C30H55IN4O11S |
---|---|
Molecular Weight |
806.7 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H55IN4O11S/c31-23-28(37)33-6-8-40-10-12-42-14-16-44-18-20-46-22-21-45-19-17-43-15-13-41-11-9-39-7-5-32-27(36)4-2-1-3-26-29-25(24-47-26)34-30(38)35-29/h25-26,29H,1-24H2,(H,32,36)(H,33,37)(H2,34,35,38)/t25-,26-,29-/m0/s1 |
InChI Key |
SODDSMXUAYRLMZ-ZEZDXWPOSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
Origin of Product |
United States |
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